![molecular formula C21H23N5O2S2 B4631691 2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)
2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives, including structures similar to our compound of interest, involves multi-step reactions that yield a diverse array of structures. These processes typically leverage reactions such as S-alkylation, condensation, and cyclization, among others, to construct the triazole core and subsequently modify it with various functional groups (Huicheng Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, particularly those containing the triazole ring, has been elucidated through techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods confirm the presence of key structural motifs, including triazole rings and substituted phenyl groups, which play a crucial role in the compound's reactivity and properties (叶姣 et al., 2015).
Chemical Reactions and Properties
Compounds like our target molecule undergo various chemical reactions, including interactions with nucleophiles and electrophiles, due to the presence of reactive sites such as the triazole ring and substituted acetamide group. These reactions are critical for further derivatization and exploration of chemical space around the core structure (G. Liao et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined by their molecular architecture. The presence of bulky groups like the tert-butylphenoxy moiety influences these properties significantly, affecting their solubility and phase behavior (Xue et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are influenced by the presence of functional groups and the overall molecular structure. Acetamide derivatives exhibit a range of activities, from antimicrobial to potential antiviral properties, depending on the substituents attached to the core triazole ring (M. Wujec et al., 2011).
Scientific Research Applications
Anti-inflammatory and Antiarthritic Agents
Research on compounds with structures incorporating elements similar to the specified chemical has shown promising anti-inflammatory and antiarthritic properties. Derivatives containing antioxidant moieties and tert-butylphenol substituents have been prepared, showing potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as interleukin (IL)-1 production in vitro. These compounds have demonstrated effectiveness in animal arthritic models without ulcerogenic activities, highlighting their potential as antiarthritic drug candidates. The study of structure-activity relationships (SAR) and pharmacological evaluations are noted, indicating a comprehensive approach to drug development in this area (Inagaki et al., 2000).
Antimicrobial Applications
Compounds derived from similar chemical frameworks have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide have been explored, showcasing antibacterial and antifungal activities. These studies contribute to the understanding of how structural variations can influence the antimicrobial efficacy of these compounds, potentially leading to the development of new antimicrobial agents (Fuloria et al., 2009).
properties
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyanothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S2/c1-21(2,3)15-5-7-16(8-6-15)28-12-17-24-25-20(26(17)4)30-13-18(27)23-19-14(11-22)9-10-29-19/h5-10H,12-13H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCOIHMFQMSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)
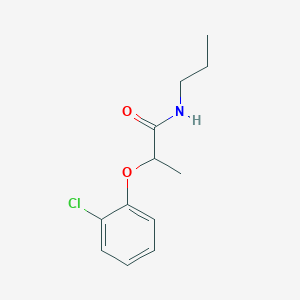
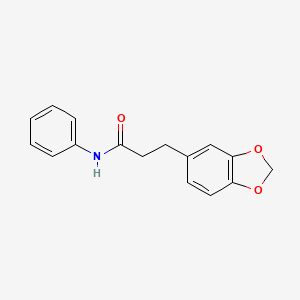

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)
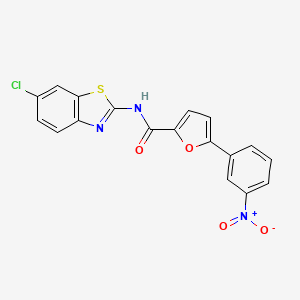
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4631645.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)
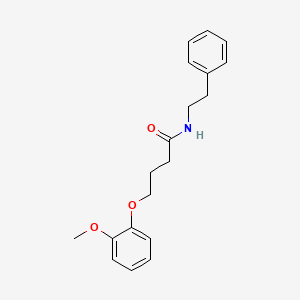
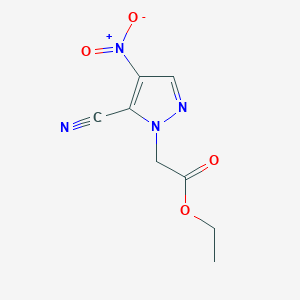
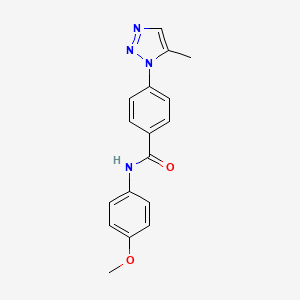
![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)